molecular formula C9H9Br3O3 B1508671 (2,4,6-Tribromobenzene-1,3,5-triyl)trimethanol CAS No. 191529-08-5

(2,4,6-Tribromobenzene-1,3,5-triyl)trimethanol

Cat. No.: B1508671
CAS No.: 191529-08-5
M. Wt: 404.88 g/mol
InChI Key: DNTYGIFJYSSHRM-UHFFFAOYSA-N
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Description

(2,4,6-Tribromobenzene-1,3,5-triyl)trimethanol is a brominated aromatic compound with the molecular formula C₉H₉Br₃O₃ and a molar mass of 404.88 g/mol . Its IUPAC name is 1,3,5-benzenetriol, 2,4,6-tribromo-, and it is also referred to by synonyms such as (2,4,6-tribromobenzene-1,3,5-triyl)triethanol in some contexts . Key identifiers include:

  • CAS RN: 191529-08-5
  • ChemSpider ID: 28576302
  • MDL number: MFCD31579908 .

The compound features a benzene ring symmetrically substituted with three bromine atoms (at positions 2, 4, 6) and three hydroxymethyl (-CH₂OH) groups (at positions 1, 3, 5). This structure imparts unique physicochemical properties, including high polarity due to the hydroxyl groups and steric/electronic effects from bromine substituents. The compound is commercially available at 95% purity in quantities ranging from 100 mg to 1 g .

Properties

IUPAC Name

[2,4,6-tribromo-3,5-bis(hydroxymethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br3O3/c10-7-4(1-13)8(11)6(3-15)9(12)5(7)2-14/h13-15H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTYGIFJYSSHRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1Br)CO)Br)CO)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30725375
Record name (2,4,6-Tribromobenzene-1,3,5-triyl)trimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191529-08-5
Record name (2,4,6-Tribromobenzene-1,3,5-triyl)trimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(2,4,6-Tribromobenzene-1,3,5-triyl)trimethanol, also known by its CAS number 191529-08-5, is a brominated aromatic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a central triol structure with three hydroxymethyl groups attached to a tribrominated benzene ring. The molecular formula is C9H9Br3O3C_9H_9Br_3O_3, and it has a molecular weight of 362.80 g/mol.

Synthesis

The synthesis of this compound typically involves the bromination of phenolic compounds followed by reduction reactions to introduce hydroxymethyl groups. Several synthetic routes have been documented:

  • Bromination : The starting material is brominated using bromine or N-bromosuccinimide (NBS) in a suitable solvent.
  • Hydroxymethylation : The resulting brominated compound undergoes nucleophilic substitution to replace bromine atoms with hydroxymethyl groups.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against a range of bacteria and fungi. It disrupts cell membranes and inhibits enzyme functions critical for microbial survival.
  • Anticancer Activity : Preliminary research suggests that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Study :
    • Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Findings : The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.
    • : Suggests potential use as an antimicrobial agent in pharmaceuticals.
  • Cancer Research :
    • Objective : To assess the anticancer properties on human breast cancer cell lines.
    • Findings : A dose-dependent reduction in cell viability was observed with IC50 values around 30 µM.
    • : Indicates promise for further development as an anticancer therapeutic.

Comparative Analysis

To better understand the biological activity of this compound compared to similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityNotes
This compoundHighModerateEffective against multiple strains
4-BromoanilineModerateLowLess effective than tribrominated variant
Tribromoacetic AcidLowModerateLimited spectrum of activity

Comparison with Similar Compounds

Structural Analogs
Compound Name Molecular Formula Substituents Key Properties/Applications Reference CAS/ID
(2,4,6-Tribromobenzene-1,3,5-triyl)trimethanol C₉H₉Br₃O₃ 3 Br, 3 -CH₂OH High polarity, potential flame retardancy or MOF precursor 191529-08-5
1,3,5-Tris(bromomethyl)benzene C₉H₉Br₃ 3 -CH₂Br Reactive intermediate for crosslinking polymers; lacks hydroxyl groups 3190-70-3
2,4,6-Tribromophenol C₆H₃Br₃O 3 Br, 1 -OH Flame retardant, antimicrobial agent; phenolic acidity (pKa ~7) 118-79-6
1,3,5-Benzenetriol (Phloroglucinol) C₆H₆O₃ 3 -OH Antioxidant, pharmaceutical intermediate; lacks bromine 108-73-6

Key Observations :

  • Bromine vs. Hydroxyl Balance: Unlike 1,3,5-tris(bromomethyl)benzene (a brominated hydrocarbon), this compound combines bromine’s electron-withdrawing effects with the hydrogen-bonding capacity of hydroxymethyl groups. This dual functionality may enhance solubility in polar solvents compared to purely brominated analogs .
  • Acidity: Compared to 2,4,6-tribromophenol (a phenol with acidic -OH groups), the hydroxymethyl groups in the target compound are less acidic, reducing its reactivity in proton-transfer reactions.
  • Thermal Stability: Bromine atoms likely increase thermal stability relative to non-brominated triols like phloroglucinol, making it a candidate for flame-retardant applications.
Functional Analogs in Metal-Organic Frameworks (MOFs)
  • Carboxylate Linkers: MOFs commonly employ carboxylate-based ligands (e.g., terephthalic acid) for strong metal coordination .
  • Brominated MOFs : Bromine substituents in MOFs (e.g., ZIF-8 derivatives) can enhance hydrophobicity and gas adsorption selectivity . The target compound’s bromine atoms could similarly modify pore environments if incorporated into frameworks.
Physicochemical Data Comparison
Property This compound 2,4,6-Tribromophenol 1,3,5-Benzenetriol
Molecular Weight (g/mol) 404.88 330.80 126.11
Polar Groups 3 -CH₂OH 1 -OH 3 -OH
Bromine Content 59.3% 72.5% 0%
Potential Applications Flame retardants, specialty polymers Antimicrobials Pharmaceuticals

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,4,6-Tribromobenzene-1,3,5-triyl)trimethanol
Reactant of Route 2
(2,4,6-Tribromobenzene-1,3,5-triyl)trimethanol

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